molecular formula C27H30O2 B14360237 Triphenylmethyl octanoate CAS No. 96287-05-7

Triphenylmethyl octanoate

Cat. No.: B14360237
CAS No.: 96287-05-7
M. Wt: 386.5 g/mol
InChI Key: QFERHLNMKIOWSI-UHFFFAOYSA-N
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Description

Triphenylmethyl octanoate is a specialized chemical reagent that combines a triphenylmethyl (trityl) group with an octanoate ester. The triphenylmethyl group is a foundational moiety in organic chemistry, most famously known for the triphenylmethyl radical, the first stable organic radical ever discovered . This radical is persistent and can be prepared via homolysis of triphenylmethyl precursors . The trityl group is widely utilized as a robust protecting group for alcohols in multi-step synthetic routes, prized for its bulk and stability under a variety of reaction conditions . Furthermore, perchlorinated derivatives of triphenylmethyl radicals are known for their exceptional inertness and are employed as sensitive probes in Electron Paramagnetic Resonance (EPR) spectroscopy for measuring oxygen and superoxide in biological systems . The octanoate (or caprylate) ester component is a common motif found in various compounds, from flavor and fragrance agents to plasticizers . Methyl octanoate, for instance, is characterized as a colorless, oily liquid with a waxy, green odor, and is insoluble in water but soluble in alcohol and ether . The specific combination of the trityl and octanoate groups in this compound suggests its potential research value in areas such as synthetic methodology (e.g., as a protected intermediate), the study of radical reaction kinetics, and the development of novel EPR spin probes. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96287-05-7

Molecular Formula

C27H30O2

Molecular Weight

386.5 g/mol

IUPAC Name

trityl octanoate

InChI

InChI=1S/C27H30O2/c1-2-3-4-5-15-22-26(28)29-27(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-21H,2-5,15,22H2,1H3

InChI Key

QFERHLNMKIOWSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Triphenylmethyl Octanoate and Analogues

Classical and Modern Esterification Techniques for Triphenylmethyl Octanoate (B1194180) Synthesis

The formation of the ester linkage in triphenylmethyl octanoate can be achieved through several established and contemporary synthetic strategies. A common approach involves the reaction of a triphenylmethyl (trityl) derivative with an octanoate source.

One classical and effective method for the synthesis of trityl esters is the reaction of a triarylmethyl halide with the salt of a carboxylic acid. An improved general procedure for this transformation involves the heterogeneous condensation of trityl bromide with the desired carboxylate salt in a hydrocarbon solvent cambridge.org. This method offers advantages over the use of trityl chloride, which is hygroscopic and can lead to the formation of tritanol as a difficult-to-remove impurity cambridge.org. The reaction is believed to proceed via the attack of the trityl cation on the carbonyl oxygen of the carboxylate salt cambridge.org.

A plausible synthetic route to this compound, adapted from this general method, would involve the reaction of trityl bromide with sodium octanoate in a suitable hydrocarbon solvent like benzene (B151609) or cyclohexane.

Table 1: General Conditions for the Synthesis of Trityl Esters via Trityl Bromide cambridge.org

Carboxylate SaltSolventReaction TimeYield (%)
Sodium Acetate (B1210297)Benzene4 hr85
Sodium PropionateBenzene4 hr90
Sodium Butyrate (B1204436)Benzene4 hr88
Sodium p-Toluate (B1214165)Benzene24 hr92

This data is for analogous trityl esters and serves as a general guideline.

Another approach involves the reaction of trityl alcohol with octanoyl chloride in the presence of a base like pyridine (B92270) to neutralize the liberated hydrochloric acid. This method is a standard procedure for ester formation.

More modern techniques can also be employed. For instance, the Mitsunobu reaction, which utilizes a phosphine (B1218219) and an azodicarboxylate, can effect the esterification of an alcohol with a carboxylic acid under mild conditions and typically with inversion of configuration if a chiral center is present nih.gov. While not explicitly reported for this compound, this method is a powerful tool for ester synthesis.

Optimization of Esterification Protocols for Enhanced Yield and Purity

The optimization of esterification reactions is crucial for maximizing product yield and ensuring high purity. Key parameters that can be adjusted include the choice of reagents, catalyst, solvent, temperature, and reaction time.

For the synthesis of trityl esters, the use of trityl bromide over trityl chloride has been shown to improve the process by minimizing the formation of tritanol, a common impurity that is challenging to remove via recrystallization cambridge.org. The purity of the final product is often enhanced by chromatographic techniques. Purification of trityl compounds can be achieved using column chromatography on silica (B1680970) gel nih.govresearchgate.net. The choice of eluent is critical; for instance, a mixture of n-hexane and diethyl ether has been used to purify similar esters researchgate.net. In some cases, treatment of the silica gel with triethylamine (B128534) can be beneficial nih.gov.

The removal of byproducts is also a key aspect of purification. For example, in syntheses involving trityl chloride, any resulting pyridine hydrochloride can be removed by washing with water. The final product is often recrystallized from a suitable solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and benzene, to achieve high purity cambridge.org.

Development of Stereoselective Synthetic Approaches (if applicable)

Stereoselectivity in the synthesis of this compound would be a relevant consideration if either the trityl group or the octanoate moiety possessed a chiral center. The standard starting materials, triphenylmethanol (B194598) and octanoic acid, are achiral. However, if a chiral octanoic acid derivative or a chiral trityl alcohol were used, the development of stereoselective synthetic methods would be important.

The stereoselective synthesis of chiral esters is a well-established field. Enzymatic kinetic resolution using lipases is a powerful method for obtaining enantiomerically pure esters from racemic alcohols ontosight.airesearchgate.netscielo.br. For instance, the kinetic resolution of chiral secondary alcohols can be achieved with high enantioselectivity through direct esterification with a fatty acid catalyzed by an immobilized lipase (B570770) researchgate.net. The Mitsunobu reaction is another key method that generally proceeds with inversion of configuration at the alcohol's stereocenter, providing a route to chiral esters from chiral alcohols nih.gov.

While not directly applied to this compound in the reviewed literature, these principles could be adapted if a chiral analogue were to be synthesized. For example, the esterification of a chiral secondary alcohol with octanoic acid can be catalyzed by lipases to selectively produce one enantiomer of the corresponding octanoate ester cambridge.orgresearchgate.net.

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of esters is an active area of research, focusing on the use of sustainable catalysts, safer solvents, and more energy-efficient processes.

Design and Application of Sustainable Catalytic Systems

A key aspect of green ester synthesis is the replacement of traditional homogeneous acid or base catalysts, which can be corrosive and difficult to separate from the reaction mixture, with more sustainable alternatives.

Enzymatic Catalysis: Lipases are widely used as biocatalysts for esterification due to their high selectivity, mild reaction conditions, and biodegradability lmaleidykla.ltnih.govmedcraveonline.com. The enzymatic synthesis of various esters, including octanoates, has been successfully demonstrated lmaleidykla.lt. For example, the synthesis of phenethyl octanoate has been optimized using immobilized lipase from Candida antarctica (Novozym 435) lmaleidykla.lt. The use of immobilized enzymes is particularly advantageous as it allows for easy separation and reuse of the catalyst nih.gov.

Heterogeneous Acid Catalysis: Solid acid catalysts offer a green alternative to mineral acids like sulfuric acid. They are non-corrosive, environmentally friendly, and easily separable from the reaction products mdpi.com. A variety of solid acid catalysts have been explored for esterification reactions, although their application to the synthesis of bulky esters like this compound may be limited by pore size constraints.

Implementation of Solvent-Free or Aqueous Reaction Conditions

Minimizing or eliminating the use of volatile organic solvents is a core principle of green chemistry.

Solvent-Free Synthesis: Esterification reactions can often be carried out under solvent-free conditions, where one of the reactants acts as the solvent. This approach reduces waste and simplifies product purification. The enzymatic synthesis of flavor esters and other esters has been successfully performed in solvent-free systems researchgate.netlmaleidykla.lt. For the synthesis of this compound, a solvent-free reaction between trityl alcohol and octanoic acid or its anhydride (B1165640) could be explored, potentially with enzymatic catalysis.

Aqueous Reaction Media: While esterification is a condensation reaction that produces water, conducting these reactions in aqueous media is a significant goal for green chemistry. Specific enzymes and immobilized enzymes have been shown to be effective for the synthesis of fatty acid esters in aqueous or water-containing organic solvent systems google.com.

Synthesis of Structurally Related Triphenylmethyl Esters and Octanoate Derivatives

The synthetic methodologies described can be applied to a wide range of structurally related triphenylmethyl esters and octanoate derivatives.

Triphenylmethyl Esters of Other Fatty Acids: The general method of reacting trityl bromide with the sodium salt of a carboxylic acid has been used to prepare a variety of trityl esters, including trityl acetate, propionate, and butyrate cambridge.org. This method is likely applicable to a broad range of fatty acids, allowing for the synthesis of a homologous series of triphenylmethyl esters.

Octanoate Esters of Other Alcohols: Octanoic acid and its derivatives are common starting materials for the synthesis of various octanoate esters. For example, cholesteryl octanoate has been synthesized for use in biological studies nih.govontosight.ainih.gov. The synthesis of (S)-2-methylbutyl octanoate, a chiral flavor and fragrance compound, involves the esterification of (S)-2-methylbutanol with octanoic acid, often using enzymatic catalysis to preserve chirality ontosight.ai. The synthesis of various alkyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoate derivatives as potential biolubricants has also been reported nih.gov.

Table 2: Examples of Synthesized Octanoate Esters

Octanoate EsterAlcohol PrecursorSynthetic MethodReference
Cholesteryl OctanoateCholesterolNot specified in abstract nih.govontosight.ainih.gov
(S)-2-Methylbutyl Octanoate(S)-2-MethylbutanolAcid or enzyme-catalyzed esterification ontosight.ai
Phenethyl Octanoate2-PhenylethanolLipase-catalyzed transesterification lmaleidykla.lt
Methyl (S)-6,8-dihydroxyoctanoate(S)-Keto-ester precursorMulti-step synthesis involving Baeyer-Villiger oxidation tandfonline.com

The synthesis of these diverse esters highlights the versatility of esterification chemistry and the wide range of functional molecules that can be accessed through these reactions.

Tailored Molecular Design for Specific Research Applications

The triphenylmethyl (trityl) group is not merely a bulky protecting group; its unique properties are leveraged in the tailored design of molecules for specific research applications. mdpi.commdpi.com The design of this compound and its analogues can be fine-tuned to create prodrugs, molecular probes, and other specialized chemical tools. researchgate.netrippletherapeutics.comfrontiersin.org

One key area of application is in the development of prodrugs . researchgate.netfrontiersin.org The ester linkage in this compound can be designed to be cleaved by specific enzymes within the body, leading to the controlled release of a therapeutic agent. The lipophilicity imparted by the trityl group and the octanoate chain can enhance the drug's ability to cross cell membranes. The rate of hydrolysis of the ester bond can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl rings of the trityl moiety, thus tailoring the drug release profile. nih.govexo-ricerca.it For instance, the design of glucuronide prodrugs of cytotoxic agents has incorporated a trityl group to create supramolecular assemblies that influence the pharmacokinetic properties of the drug. researchgate.net

The triphenylmethyl group also serves as a key component in the design of molecular materials with specific photophysical properties. mdpi.com By incorporating the triphenylmethyl spirobifluorenyl moiety, for example, host materials for phosphorescent organic light-emitting diodes (PHOLEDs) can be synthesized. mdpi.com The non-conjugated carbon core of the triphenylmethyl group helps to maintain high triplet energies in these materials. mdpi.com

Furthermore, the chiral nature of certain triphenylmethyl derivatives allows for their use as chirality-sensing probes . researchgate.net The specific design of these molecules enables the detection and differentiation of chiral analytes.

Mechanistic Studies of Triphenylmethyl Octanoate Reactivity and Transformation

Elucidation of Reaction Mechanisms Involving the Ester Linkage

The ester functional group in triphenylmethyl octanoate (B1194180) is susceptible to cleavage through several pathways, including hydrolysis, transesterification, and decomposition under thermal or photolytic conditions.

The hydrolysis of triphenylmethyl esters, such as the acetate (B1210297), has been the subject of tracer studies to elucidate the mechanism. rsc.org Generally, ester hydrolysis can be catalyzed by either acid or alkali. docbrown.info Acid-catalyzed hydrolysis is a reversible process, while alkaline hydrolysis, also known as saponification, is irreversible and typically proceeds faster. docbrown.info The stability of the triphenylmethyl group can influence the reaction pathway. For instance, the hydrolysis of para-substituted triphenylmethyl acetates and benzoates has been shown to proceed through a gradual change in mechanism depending on the stability of the resulting tritylium (B1200429) ion. researchgate.net In cases where a stable carbocation can be formed, the reaction may involve the ionization of the covalent precursor as a key step. researchgate.net

Transesterification, the process of exchanging the alkyl or acyl group of an ester, is a significant reaction for modifying esters. rsc.org This reaction is often catalyzed and can be influenced by the steric bulk of the alcohol and the nature of the catalyst. rsc.org For β-keto esters, transesterification can proceed through an enol or acylketene intermediate. rsc.org While specific studies on the transesterification of triphenylmethyl octanoate are not prevalent, the general principles suggest that the bulky triphenylmethyl group would likely hinder the reaction rate compared to less sterically demanding esters. rsc.org

The thermal decomposition (pyrolysis) of trityl esters has been investigated as a method for generating olefins. acs.org The pyrolysis of trityl esters that possess a β-hydrogen in the alcohol portion can lead to the formation of an alkene. acs.org Studies on the pyrolysis of trityl p-toluate (B1214165) have also been conducted, indicating the complexity of the decomposition process. rsc.org

Photolytic decomposition of trityl esters, such as trityl α-naphthoate, in the presence of oxygen has been shown to yield the corresponding carboxylic acid (α-naphthoic acid) and tritanol after basic workup. dss.go.th The reaction also produces other products like tritane and benzophenone, suggesting a complex radical-mediated process. dss.go.th

Investigations into Triphenylmethyl Moiety Transformations

The triphenylmethyl group is known for its ability to form stable carbocations and radicals, a characteristic that dictates much of its chemistry.

The triphenylmethyl (trityl) carbocation is a stable carbocation that can be generated from triphenylmethyl compounds, including esters, under appropriate conditions. wikipedia.orgresearchgate.net The formation of the trityl cation from triphenylmethanol (B194598) in strongly acidic solutions is indicated by an intense yellow color. wikipedia.org The ionization rates of various substituted trityl esters to form the corresponding carbocations have been studied, revealing that the stability of the carbocation influences the reaction mechanism. researchgate.net Highly stabilized tritylium ions can be formed rapidly and may not react with water, allowing for the direct observation of their formation. researchgate.net The electrophilic reactivity of the triphenylmethyl carbocation has been investigated, and it is a key intermediate in various synthetic transformations. lookchem.com

The triphenylmethyl radical was the first stable organic free radical to be discovered and is known for its exceptional stability, which is attributed to the delocalization of the unpaired electron over the three phenyl rings. msu.edu These radicals can be generated from trityl compounds and exist in equilibrium with their dimer, hexaphenylethane. faidherbe.org The generation of trityl radicals can be achieved through various methods, and their characterization often involves techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net The chemical fate of the trityl radical includes reaction with oxygen to form a peroxide and with iodine to form triphenylmethyl iodide. msu.edu The study of ester-derivatized trityl radicals has been explored for their potential as intracellular oxygen probes due to the sensitivity of their EPR signal to oxygen concentration. acs.org The photochemical decomposition of trityl thionitrite also proceeds via a trityl radical intermediate. ucl.ac.uk

Kinetic and Thermodynamic Analyses of Key Reactions

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility and rate of chemical transformations. For a reaction to be spontaneous, the change in Gibbs free energy (ΔG) must be negative. dalalinstitute.com The rate of a reaction is dependent on the activation energy; a lower activation energy leads to a faster reaction. dalalinstitute.com

Kinetic studies on the ionization of substituted trityl esters have determined rate constants ranging from 1.38 x 10⁻⁵ to 2.15 x 10² s⁻¹ at 25°C. researchgate.net These studies show a linear correlation between the ionization rates and the ionizing power of the solvent, though with low slopes, suggesting transition states that are not fully carbocation-like. researchgate.net

Determination of Reaction Rate Constants and Activation Energies

Quantitative kinetic studies on this compound are not extensively documented in the literature. However, detailed investigations into the solvolysis of analogous triphenylmethyl esters, such as Triphenylmethyl acetate, provide significant insights into the reaction mechanisms and the parameters that govern them. The hydrolysis and methanolysis of Triphenylmethyl acetate have been shown to proceed through different mechanisms depending on the reaction conditions. rsc.org

In neutral or weakly alkaline solutions, the reaction predominantly follows a unimolecular mechanism involving the fission of the alkyl-oxygen bond (BAl1). rsc.org This pathway is characterized by a rate-determining step that involves the ionization of the ester to form the stable triphenylmethyl carbocation. rsc.org The rate of this solvolysis is largely independent of the concentration of the nucleophile (e.g., water or hydroxide (B78521) ion in low concentrations). rsc.org

Acid catalysis significantly accelerates the solvolysis of triphenylmethyl esters. Under acidic conditions, the reaction proceeds via a unimolecular mechanism with alkyl-oxygen bond cleavage (AAl1). rsc.org The initial step involves the protonation of the ester's carbonyl oxygen, which facilitates the departure of the trityl group as a carbocation.

In the presence of stronger alkali concentrations, the mechanism can shift to a bimolecular acyl-oxygen fission (BAc2), which is more typical for the hydrolysis of less sterically hindered esters. rsc.org

The table below, based on data for the analogous compound Triphenylmethyl acetate, illustrates the kinetic behavior under various conditions.

Reaction ConditionSolventMechanismRate Determining StepObservations
Neutral SolvolysisAqueous DioxanBAl1Formation of triphenylmethyl cationRate is independent of weak base concentration. rsc.org
Acid-Catalyzed HydrolysisAqueous DioxanAAl1Formation of triphenylmethyl cation from the protonated esterReaction is subject to powerful acid-catalysis. rsc.org
MethanolysisAbsolute MethanolBAl1Formation of triphenylmethyl cationRate is independent of acid and base concentration. rsc.org
Alkaline HydrolysisAqueous DioxanBAc2Nucleophilic attack of hydroxide on the carbonyl carbonBecomes significant at higher alkali concentrations. rsc.org

This table is based on the reactivity of Triphenylmethyl acetate as a close analog.

The activation energy for the decomposition of trityl esters has been studied in the context of polymer chemistry. For instance, trityl ester pendants in polymethacrylates have been shown to undergo thermal decomposition at temperatures above 230 °C. nih.govrsc.org This decomposition proceeds via a radical mechanism, initiated by the homolytic cleavage of the trityl-oxygen bond to form a trityl radical and a carboxylate radical. nih.govrsc.org While specific activation energy values for the decomposition of this compound are not available, these studies suggest a significant energy barrier for this thermal degradation pathway. nih.govrsc.org

Equilibrium Studies and Stability Considerations in Diverse Environments

The stability of this compound in various environments is intrinsically linked to the equilibrium between the covalent ester form and the ionic triphenylmethyl cation and octanoate anion. The position of this equilibrium is highly sensitive to the surrounding medium.

Solvent Effects: In non-polar, aprotic solvents, this compound exists predominantly in its covalent form. However, in polar, ionising solvents, the equilibrium shifts towards the formation of the triphenylmethyl carbocation. dtic.mil This is due to the effective solvation and stabilization of the resulting ions by the polar solvent molecules. For example, the solvolysis rates of triphenylmethyl halides are significantly influenced by the ionizing power of the solvent. dtic.mil

pH and Acidity: The stability of this compound is markedly affected by pH. In strongly acidic solutions, the equilibrium is driven towards the formation of the intensely colored triphenylmethyl cation. lookchem.com The protonation of the carbonyl oxygen of the ester facilitates the cleavage of the C-O bond, leading to the formation of the trityl cation and octanoic acid. rsc.org The equilibrium constant for this process is highly dependent on the acid concentration.

Conversely, in neutral and weakly alkaline media, the ester is more stable, although it can undergo slow hydrolysis via the BAl1 mechanism as previously discussed. rsc.org In strongly basic environments, the ester can be hydrolyzed via the BAc2 mechanism. rsc.org

Thermal Stability: this compound is expected to be relatively stable at moderate temperatures. However, at elevated temperatures, typically above 200-300°C, it is likely to undergo thermal decomposition. nih.govrsc.org Studies on analogous trityl esters suggest that this decomposition is a radical process, initiated by the homolytic cleavage of the ester bond to generate a triphenylmethyl radical and an octanoyloxy radical. nih.govrsc.org The trityl radical is a persistent radical, and its formation is a key feature of the high-temperature chemistry of trityl compounds.

Advanced Applications in Synthetic Organic Chemistry

Triphenylmethyl Octanoate (B1194180) in Protecting Group Strategies for Hydroxyl Functionalities

The triphenylmethyl group, often derived from precursors that could include Triphenylmethyl octanoate, is a valuable tool for the temporary masking of hydroxyl groups. Its significant steric bulk and specific electronic properties allow for selective protection and deprotection, which is critical in the multi-step synthesis of complex molecules like carbohydrates and nucleosides. total-synthesis.comajol.info

The most prominent feature of the triphenylmethyl (trityl) group is its large size, which dictates its high selectivity for protecting sterically unhindered primary alcohols over more hindered secondary and tertiary alcohols. total-synthesis.comajol.infouobaghdad.edu.iq This chemoselectivity is crucial in the synthesis of polyhydroxylated compounds, such as carbohydrates or nucleosides, where multiple hydroxyl groups of similar reactivity are present. ajol.infoweebly.com The reaction, typically proceeding via an SN1 mechanism involving the stable trityl cation, is significantly slower for secondary alcohols due to steric hindrance. total-synthesis.com This allows for the precise modification of a single primary hydroxyl group while leaving others available for subsequent transformations. For instance, in the chemistry of ribonucleosides, 4,4'-dimethoxytrityl chloride (a derivative of the trityl group) reacts almost exclusively with the primary 5'-hydroxyl function, leaving the secondary hydroxyls on the ribose ring untouched. ajol.info

Research Finding: Studies have demonstrated that while primary alcohols are readily converted to their corresponding trityl ethers in high yields, tertiary alcohols may not react at all under similar conditions, highlighting the steric sensitivity of the protection reaction. academie-sciences.fr

A key advantage of the trityl protecting group is its susceptibility to cleavage under mild acidic conditions, which allows for its removal without affecting other, more robust protecting groups—a concept known as orthogonal deprotection. researchgate.net The stability of the trityl cation formed during cleavage means that relatively weak acids can be employed. total-synthesis.com This strategy is essential for ensuring that only the intended functional group is revealed at each synthetic step.

For example, trityl ethers can be selectively cleaved in the presence of tert-butyldimethylsilyl (TBS) ethers by using weak acids like 80% acetic acid or formic acid. total-synthesis.com Furthermore, fine-tuning of acidic conditions allows for differentiation between various acid-labile groups. A study on acid-orthogonal deprotection showed that low-dosage trifluoroacetic acid (TFA) at low temperatures could selectively and quantitatively cleave a trityl group while leaving a tert-butyloxycarbonyl (Boc) group intact. nih.gov Conversely, the Boc group could be removed with p-toluenesulfonic acid without affecting the trityl group. nih.gov This high degree of control is invaluable in complex syntheses.

Table 1: Orthogonal Deprotection Conditions for Trityl Ethers

Reagent/Condition Selectivity (Groups Tolerated) Reference(s)
Formic Acid / Acetic Acid TBS ethers, Benzyl ethers total-synthesis.comtandfonline.com
Low-dosage TFA, low temp. Boc group nih.gov
CBr4 in Methanol Isopropylidene, Benzyl, Acetyl, Benzoyl, TBDPS ethers nih.gov
InBr3 in aq. Acetonitrile Acetonides, Acetates, Benzoates, Carbamates researchgate.net
ZnBr2 Specifically cleaves 5'-trityl ethers over 3'-trityl ethers in deoxynucleosides researchgate.net
Hydrogenolysis (H2, Pd/C) Acid-labile groups (e.g., acetals, Boc) weebly.comhighfine.com

The steric and electronic nature of protecting groups on both the glycosyl donor and acceptor can significantly influence the stereochemical outcome of glycosylation reactions, determining whether an α- or β-glycosidic bond is formed. The bulky trityl group, when positioned at C-6 of a hexose (B10828440) acceptor, can play a role in directing the stereochemistry of the incoming glycosyl donor. For example, the trityl group has been used as a protecting group for the 6-OH of a hexose in the synthesis of disaccharides. stackexchange.comechemi.com While its primary role is protection, its sheer bulk can influence the trajectory of the incoming electrophile, potentially affecting the anomeric ratio of the product. The precise influence depends on the specific reaction conditions, the nature of the glycosyl donor, and the promoter used.

Catalytic Roles of Triphenylmethyl-Derived Species and Octanoate Catalysts

Beyond protecting group chemistry, the constituent parts of this compound—the triphenylmethyl cation and the octanoate anion—are involved in distinct catalytic processes. The trityl cation is a potent, non-metallic Lewis acid, while various metal octanoate salts serve as effective catalysts in a range of organic transformations.

The triphenylmethyl (trityl) cation (Ph3C+), readily generated from precursors like trityl tetrafluoroborate (B81430) or trityl perchlorate (B79767), is a highly stable carbocation that functions as an effective Lewis acid catalyst. stackexchange.comechemi.com Its ability to act as an electron-pair acceptor allows it to activate substrates towards nucleophilic attack. stackexchange.com Unlike many metallic Lewis acids, it is often used in catalytic amounts under very mild conditions. fishersci.ca

Trityl salts have proven particularly effective in activating electrophiles for carbon-carbon bond-forming reactions, such as the Michael addition and aldol (B89426) reactions. oup.comu-tokyo.ac.jp In the presence of a catalytic amount of trityl perchlorate, silyl (B83357) enol ethers react smoothly with α,β-unsaturated ketones in a Michael-type addition. oup.comu-tokyo.ac.jp The trityl cation is thought to activate the enone by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and susceptible to attack by the silyl enol ether. These reactions can proceed in high yield and can be extended to tandem Michael-aldol reactions, where the intermediate adduct reacts in situ with an aldehyde to form more complex structures stereoselectively. u-tokyo.ac.jpoup.com

Research Finding: Landmark studies by Mukaiyama and Kobayashi demonstrated that trityl perchlorate is a superior catalyst for the Michael reaction of silyl enol ethers with α,β-unsaturated ketones, leading to high yields of 1,5-dicarbonyl compounds. oup.comu-tokyo.ac.jp The versatility of this catalytic system extends to reactions with various quinones and α,β-unsaturated orthoesters. u-tokyo.ac.jp

Table 2: Examples of Trityl Cation-Catalyzed C-C Bond Formations

Reaction Type Electrophile Nucleophile Catalyst Outcome Reference(s)
Michael Addition α,β-Unsaturated Ketone Silyl Enol Ether Trityl Perchlorate 1,5-Dicarbonyl Compound oup.comu-tokyo.ac.jp
Tandem Michael-Aldol α,β-Unsaturated Ketone, then Aldehyde Silyl Enol Ether Trityl Perchlorate γ-Acyl Substituted δ-Hydroxy Ketone u-tokyo.ac.jpoup.com
Hosomi-Sakurai Reaction β,γ-Unsaturated α-Ketoester Allylsilane (Ph3C)[B(C6F5)4] γ,γ-Disubstituted α-Ketoester nih.gov
Mukaiyama Aldol Reaction Aldehyde Silyl Enol Ether Trityl Tetrafluoroborate β-Hydroxy Ketone fishersci.casigmaaldrich.com

Octanoate salts of various metals are employed as catalysts in diverse industrial and synthetic applications. The octanoate ligand enhances solubility in organic media and modulates the catalytic activity of the metal center.

Zinc Octoate: Zinc octoate is a widely used catalyst, particularly in the production of polyurethanes, where it preferentially catalyzes crosslinking reactions to improve material hardness. reaxis.comreaxis.combdmaee.net It is also used as a catalyst in other organic syntheses and as a hydrogen sulfide (B99878) scavenger in the oil and gas industry. scimplify.comshepchem.com

Rhodium(II) Octanoate: The rhodium(II) octanoate dimer is a highly effective homogeneous catalyst for a variety of important transformations. justia.com It shows remarkable activity in cyclopropanation reactions, olefin hydroformylation, and C-H insertion reactions, making it a valuable tool in the synthesis of fine chemicals and pharmaceuticals. justia.comgoogle.comsigmaaldrich.com

Lewis Acid Catalysis by Triphenylmethyl Cations in Organic Transformations

Promotion of Multicomponent and Cycloaddition Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. frontiersin.orgorganic-chemistry.orgnih.govtcichemicals.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. frontiersin.orgnih.gov Similarly, cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are fundamental processes for the construction of ring systems. nih.govdur.ac.ukcore.ac.uk

While direct catalytic applications of this compound in these reactions are not extensively documented in mainstream chemical literature, its structural features suggest potential roles. The bulky triphenylmethyl (trityl) group could serve as a sterically demanding cation, potentially influencing the stereochemical outcome of certain reactions. Furthermore, the octanoate chain provides lipophilicity, which could be advantageous in specific solvent systems or phase-transfer catalysis.

In the realm of cycloadditions, rhodium(II) carboxylates, including rhodium(II) octanoate, are well-established catalysts for transformations such as the intramolecular [4+3] cycloadditions of dienyltriazoles. nih.gov These reactions proceed through a tandem cyclopropanation/aza-Cope rearrangement mechanism to efficiently synthesize fused 2,5-dihydroazepines. nih.gov Although not a direct participant, a trityl-protected substrate could be employed in such a reaction, with the bulky protecting group potentially directing the stereoselectivity of the cycloaddition.

Reaction Type General Description Potential Role of a this compound Scaffold
Multicomponent Reactions (e.g., Mannich, Ugi)Three or more reactants combine in a one-pot synthesis to form a complex product. organic-chemistry.orgtcichemicals.comCould act as a bulky base or a precursor for one of the components, influencing reaction selectivity.
[4+3] CycloadditionA four-atom π-system reacts with a three-atom π-system to form a seven-membered ring.A trityl group on a reactant could provide steric hindrance, directing the approach of the other reactant.
[2+2+2] CycloadditionThree unsaturated molecules (e.g., alkynes) react to form a six-membered ring.Rhodium catalysts are used in these reactions; an octanoate ligand can influence catalyst solubility and activity. nih.gov

Metal-Organic Octanoate Catalysts in Advanced Synthetic Procedures (e.g., Rh(II) octanoate)

The utility of the octanoate moiety is prominently highlighted in the context of metal-organic catalysts, particularly with rhodium(II) octanoate. This catalyst is a versatile tool in modern organic synthesis, facilitating a variety of complex transformations.

Rhodium(II) octanoate dimer is a recognized catalyst for oxidation reactions, such as the oxidation of alcohols, which is a valuable transformation in the synthesis of fine chemicals and pharmaceuticals. polympart.ir Its catalytic activity allows these reactions to proceed under milder conditions, which can improve energy efficiency and substrate tolerance. polympart.ir

In the field of dehydrogenation, rhodium(II) octanoate has been utilized as a precursor for the synthesis of rhodium(0) nanoparticles. These nanoparticles, stabilized by species like tert-butylammonium (B1230491) octanoate, exhibit significant catalytic activity in the dehydrogenation of chemical hydrogen storage materials such as ammonia-borane and dimethylamine (B145610) borane. frontiersin.orgmolaid.com The in-situ formation of these nanoparticles from rhodium(II) octanoate leads to highly active and long-lived catalysts. frontiersin.org For instance, nanotitania-supported rhodium(0) nanoparticles derived from rhodium(II) octanoate have demonstrated a record initial turnover frequency (TOF) of 2900 h⁻¹ in the dehydrogenation of dimethylamine borane. frontiersin.org

Catalyst System Substrate Reaction Type Key Finding
Rhodium(II) octanoate dimerAlcoholsOxidationEffective catalyst for the production of fine chemicals. polympart.ir
Rh(0) nanoparticles from Rh(II) octanoateAmmonia-boraneDehydrogenationUnprecedented catalytic activity and reusability at room temperature. molaid.com
Rh(0)/nanoTiO₂ from Rh(II) octanoateDimethylamine boraneDehydrogenationRecord initial turnover frequency (TOF) of 2900 h⁻¹. frontiersin.org

Kinetic Isotope Effect (KIE) studies are crucial for elucidating reaction mechanisms. In rhodium(II) octanoate-catalyzed reactions, KIEs have provided significant insights into the transition states of carbenoid transformations. For example, in the cyclopropanation of styrene (B11656) with methyl phenyldiazoacetate catalyzed by Rh₂(octanoate)₄, a substantial ¹³C KIE of 1.024 was observed at the terminal olefinic carbon, with a smaller KIE of 1.003-1.004 at the internal olefinic carbon. google.com This data strongly supports a highly asynchronous, yet concerted, cyclopropanation transition state where the bond to the terminal carbon is more fully formed. google.com

Similar studies on intramolecular C-H amination reactions using aryl azides and a rhodium(II) octanoate catalyst also employed KIEs to probe the mechanism. The observed intramolecular KIE of 6.7 in one such reaction, while smaller than for some nitrene insertions, suggested a stepwise C-H bond amination process. researchgate.net These detailed mechanistic investigations, underpinned by KIE measurements, are vital for the rational design of more selective and efficient catalysts.

Precursor in Complex Molecular Architecture Development

The combination of a bulky, protective triphenylmethyl group and a flexible octanoate chain within a single molecular scaffold provides a unique platform for the synthesis of complex, functional molecules.

A key application of this type of scaffold is in the creation of bifunctional chelators for radiopharmaceuticals. These molecules consist of a chelating unit that binds a radioactive metal ion, a linker, and a targeting moiety that directs the complex to a specific biological target. The triphenylmethyl group is often used as a protecting group for thiol functionalities, which are common in N₂S₂ chelating cores. researchgate.netresearchgate.net

A notable example is the synthesis of (succinimidyl 3,6-diaza-5-oxo-3-[2-((triphenylmethyl)thio)ethyl]-8-[(triphenylmethyl)thio]octanoate) (SOCTA) . google.comresearchgate.netresearchgate.net This bifunctional ligand incorporates an N₂S₂ chelating core where the sulfhydryl groups are protected by trityl groups, and an octanoate-derived backbone that is functionalized with a succinimidyl ester for conjugation to biomolecules like antibodies. researchgate.netresearchgate.net The synthesis of SOCTA and related compounds demonstrates the utility of the triphenylmethyl-octanoate scaffold in constructing complex molecules for medical imaging and therapy. molaid.comgoogle.com

Compound Scaffold Features Application
SOCTATrityl-protected thiols, octanoate backbone, succinimidyl ester for conjugation. google.comresearchgate.netBifunctional chelator for labeling antibodies with radionuclides like ⁹⁹ᵐTc and ¹⁸⁸Re. researchgate.netresearchgate.net
Methyl (S)-(−)-6,8-dihydroxyoctanoateSynthesis involves a trityl-protected intermediate. tandfonline.comPrecursor for the synthesis of (R)-(+)-α-lipoic acid. tandfonline.com

The triphenylmethyl (trityl) group can exist as a stable radical, and its derivatives have been explored for various applications, including as spin labels in electron spin resonance spectroscopy. researchgate.net The synthesis of functionalized trityl radicals often involves the reaction of a trityl cation with various nucleophiles. researchgate.net

While direct syntheses of photoactive or redox-active derivatives from a simple "this compound" are not prominent, it is conceivable to incorporate an octanoate chain into a redox-active trityl-based molecule. Such a modification could be used to tune the solubility of the molecule in nonpolar media or to provide a flexible linker for attachment to other molecular systems. For example, a redox-active quinone could be linked to a trityl moiety via a chain derived from octanoic acid to create a molecule with two distinct redox centers. nih.gov Similarly, thiophene-based nanoparticles, which are photoactive, could potentially be functionalized with octanoate-containing ligands to modulate their properties for phototheranostic applications. nih.gov The design of such complex molecules often relies on modular synthetic strategies where different functional components are brought together. nih.govresearchgate.net

Polymer Science and Advanced Materials Research

Monomer and Initiator Applications in Polymerization Processes

The structural characteristics of Triphenylmethyl octanoate (B1194180) allow it to function as an initiator in polymerization reactions, particularly in the synthesis of polyesters through ring-opening polymerization.

The ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone is a primary method for producing biodegradable aliphatic polyesters. researchgate.net A widely used and commercially significant catalyst for this process is tin(II) octoate, also known as stannous octoate (Sn(Oct)₂). researchgate.netrsc.org The mechanism, while complex, is generally accepted to proceed via a coordination-insertion pathway. researchgate.netmdpi.com In the presence of an alcohol (ROH), Sn(Oct)₂ is believed to form a tin(II) alkoxide, which is the true initiating species. rsc.org The Lewis acidic tin center coordinates with and activates the carbonyl group of the cyclic ester monomer, making it more susceptible to nucleophilic attack by the alkoxide, which opens the ring and initiates chain growth. libretexts.org

Triphenylmethyl octanoate is hypothesized to act in an analogous manner. The triphenylmethyl cation can function as a Lewis acid, activating the monomer, while the octanoate anion serves as the nucleophilic initiator. This dual functionality within one molecule could offer a streamlined initiation process for ROP. The polymerization of cyclic esters is often initiated by organometallic compounds, and the choice of initiator is crucial as it can influence reaction kinetics and polymer properties. mdpi.comresearchgate.net For instance, the use of bulky initiators in the ROP of lactide and trimethylene carbonate has been shown to hinder side reactions like chain transfer, offering better control over the polymer architecture. mdpi.com

Table 1: Comparison of Initiating Systems in Ring-Opening Polymerization

Initiator/Catalyst System Mechanism Type Key Features Resulting Polymer
Tin(II) Octoate (Sn(Oct)₂) / Alcohol Coordination-Insertion Highly efficient, industry standard, but can promote side reactions. rsc.orgmdpi.com High molecular weight polyesters (e.g., PCL, PLA). nih.gov
This compound (Hypothesized) Coordination-Insertion / Cationic Potential single-component initiator; bulky trityl group may influence stereoselectivity and suppress side reactions. Potentially well-defined polyesters with specific end-group functionality.
Aluminum Alkyl Complexes Coordination-Insertion Versatile, efficient for various cyclic esters, can lead to living polymerization. mdpi.com Well-controlled polymers with diverse microstructures. mdpi.com
Zinc & Copper Complexes Coordination-Insertion Can initiate ROP, with activity influenced by ligand electronics. doi.org Low to moderate molecular weight polyesters. doi.org

The triphenylmethyl (trityl) group is a valuable component in the realm of controlled polymerization due to its steric bulk and its ability to form a stable radical. rsc.org This stability allows it to participate in reversible termination steps, which is a hallmark of controlled/living radical polymerization (C/LRP) methods. For example, phenylazotriphenylmethane has been used as a thermal "iniferter" (initiator-transfer agent-terminator), where the phenyl radical initiates polymerization and the stable triphenylmethyl radical reversibly caps (B75204) the growing polymer chain. rsc.org This process reduces the rate of irreversible termination reactions, allowing for polymer molecular weight to increase linearly with conversion. rsc.org

Furthermore, triphenylmethyl chloride has been successfully employed as an initiator in Atom Transfer Radical Polymerization (ATRP) of styrene (B11656). researchgate.net ATRP is a powerful technique for synthesizing well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net The use of a trityl-based initiator introduces the bulky trityl group at the polymer chain end, a feature that can be leveraged for further functionalization or to influence the material's final properties. The ability of trityl moieties to participate in such controlled processes highlights the potential of this compound to be adapted for similar advanced polymerization techniques. researchgate.netacs.org

Design and Synthesis of Functional Polymeric Materials

The incorporation of this compound into polymer structures, either as an initiating fragment or as a comonomer, provides a direct route to functional materials with enhanced performance characteristics.

The distinct properties of the triphenylmethyl and octanoate groups can be harnessed to impart specific functionalities to a polymer backbone.

Triphenylmethyl (Trityl) Moiety: The large, three-dimensional trityl group is known to significantly impact polymer properties. peptide.comresearchgate.net Its steric bulk can disrupt polymer chain packing, increasing the fractional free volume. researchgate.net This has been shown to improve gas permeability in polymers like polyamides and polyimides. researchgate.net The rigidity of the trityl group can increase the glass transition temperature (Tg) and enhance the thermal stability of the polymer. researchgate.net Additionally, incorporating trityl esters into polymethacrylate (B1205211) resins has been demonstrated to facilitate thermal depolymerization at lower temperatures, enhancing the chemical recyclability of the material. nih.govrsc.orgrsc.org

Octanoate Moiety: The octanoate group, a flexible eight-carbon alkyl chain, imparts hydrophobicity and can act as an internal plasticizer. In polymer systems, such flexible side chains can lower the glass transition temperature and improve processability. Carboxylic acid and ester functional groups are widely used in the production of polymers, influencing properties like solubility and serving as precursors for further chemical modification. pressbooks.pub The presence of the octanoate chain could therefore be used to tune the solubility of the resulting polymer in nonpolar solvents and modify its mechanical properties.

The combination of properties endowed by the triphenylmethyl and octanoate moieties makes this compound a candidate for developing specialty polymers and high-performance resins. chemimpex.comnumberanalytics.com For instance, resins incorporating the bulky trityl group are used in chromatography for separating and purifying chemical compounds, including oligonucleotides. chemimpex.comdupont.com The steric hindrance provided by the trityl group can also be used to create protective anchoring linkages in solid-phase synthesis. peptide.com

By copolymerizing a monomer with a derivative of this compound, one could create materials with a unique balance of thermal stability, processability, and specific surface properties. Research has shown that incorporating bulky groups into polymer backbones is a key strategy for developing high-performance materials for applications ranging from gas separation membranes to engineering plastics. researchgate.netacs.orgsid.ir The synthesis of functional lactide monomers has allowed for the creation of new PLA-based materials with tailored degradation rates, hydrophilicity, and mechanical strength. nih.gov

Investigations into Structure-Property Relationships in Polymers Derived from this compound

Understanding the relationship between a polymer's molecular structure and its macroscopic properties is fundamental to materials science. For polymers derived from this compound, the key structural features dictating performance would be the initiator fragment's size and the resulting polymer chain architecture.

Effect of the Bulky Initiator: The use of a bulky initiator like this compound is expected to have a profound effect on polymerization kinetics and polymer structure. mdpi.comacs.org In ethylene (B1197577) polymerization, catalysts with bulky groups have been shown to increase catalytic activity and the molecular weight of the resulting polyethylene. acs.orgsid.ir The initiator's structure directly influences the end-groups of the polymer chain, which can affect thermal stability and reactivity. researchgate.net The presence of the large trityl group at the beginning of each polymer chain would likely hinder intermolecular packing, potentially leading to lower crystallinity and a higher glass transition temperature compared to polymers initiated with a smaller molecule like butanol.

Table 2: Predicted Structure-Property Effects of this compound Moieties in Polymers

Moiety Structural Feature Predicted Effect on Polymer Properties Rationale
Triphenylmethyl Bulky, rigid, 3D structure Increased Glass Transition Temp (Tg), Enhanced Thermal Stability, Increased Gas Permeability, Improved Recyclability. researchgate.netnih.gov Restricts chain mobility and packing; increases free volume. researchgate.net Can create thermally labile points for depolymerization. rsc.org
Octanoate Flexible C8 alkyl chain Decreased Glass Transition Temp (Tg), Increased Hydrophobicity, Improved Solubility in Nonpolar Solvents. Acts as an internal plasticizer, increasing chain flexibility. The long hydrocarbon tail is nonpolar.

Advanced Spectroscopic and Spectroelectrochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural characterization and study of molecular dynamics of triphenylmethyl octanoate (B1194180) in solution. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to achieve a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and to probe dynamic processes. ethz.chresearchgate.nethoriba.com

The ¹H and ¹³C NMR spectra of triphenylmethyl octanoate are characterized by distinct signals corresponding to the triphenylmethyl (trityl) and octanoate moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl rings and the aliphatic protons of the octanoate chain. The fifteen protons of the phenyl groups typically appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). tandfonline.comresearchgate.net The protons of the octanoate chain would exhibit chemical shifts in the aliphatic region (δ 0.8-2.5 ppm). Specifically, the terminal methyl group (CH₃) would appear at the most upfield position, while the methylene (B1212753) group adjacent to the ester oxygen (α-CH₂) would be shifted downfield due to the deshielding effect of the oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would display signals for the quaternary carbon of the trityl group, the aromatic carbons, the ester carbonyl carbon, and the aliphatic carbons of the octanoate chain. The ester carbonyl carbon is typically observed in the range of δ 170-180 ppm. nih.gov The quaternary carbon of the trityl group is expected around 80-90 ppm. nih.gov The aromatic carbons would resonate in the δ 125-145 ppm region, while the aliphatic carbons of the octanoate chain would appear between δ 14-40 ppm. nih.gov

2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. libretexts.orgcdnsciencepub.com

COSY: This experiment reveals proton-proton couplings within the octanoate chain, allowing for the sequential assignment of the methylene protons. cdnsciencepub.com

HSQC: This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals of the octanoate chain based on the already assigned proton signals. cdnsciencepub.com

HMBC: This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying the connectivity between the trityl and octanoate moieties through the ester linkage and for assigning quaternary carbons, such as the ester carbonyl and the trityl quaternary carbon. libretexts.orgcdnsciencepub.com

Assignment ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted)
Trityl-H (aromatic)7.20 - 7.50 (m, 15H)144.5 (quaternary C), 128.5 (CH), 128.0 (CH), 127.0 (CH)
Trityl-C (quaternary)-~87.0
Octanoate C=O-~173.0
Octanoate α-CH₂~2.30 (t)~34.0
Octanoate β-CH₂~1.60 (quint)~25.0
Octanoate γ-δ-ζ-CH₂~1.30 (m)~29.0, ~29.0, ~31.5
Octanoate η-CH₂~1.25 (m)~22.5
Octanoate ω-CH₃~0.88 (t)~14.0

Note: The chemical shift values are predicted based on typical ranges for these functional groups and data from structurally similar compounds. Actual experimental values may vary.

Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT) NMR, can be utilized to study the conformational dynamics of this compound. researchgate.netrit.edunih.govnumberanalytics.comunibas.itresearchgate.net The rotation around the single bonds within the molecule, such as the C-O bond of the ester and the C-C bonds of the octanoate chain, can be investigated.

Hindered rotation around the C-O bond, influenced by the bulky trityl group, could lead to the existence of different conformers at low temperatures. unibas.it As the temperature is increased, the rate of interconversion between these conformers might increase, leading to coalescence of the NMR signals. By analyzing the line shape changes as a function of temperature, the energy barriers for these rotational processes can be determined. rit.edu This provides valuable information about the flexibility and conformational preferences of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Fingerprinting and Molecular Interactions

Vibrational spectroscopy is a powerful technique for identifying the functional groups present in this compound and for probing non-covalent interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). This band typically appears in the region of 1735-1750 cm⁻¹. tandfonline.com The aromatic rings of the trityl group will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the octanoate chain are expected in the 2850-2960 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. horiba.comarxiv.orgresearchgate.netspectroscopyonline.com The aromatic C=C stretching vibrations are typically strong in the Raman spectrum. The symmetric stretching of the ester C-O-C linkage may also be observable.

Vibrational Mode Expected IR Frequency (cm⁻¹) (Predicted) Expected Raman Shift (cm⁻¹) (Predicted)
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 29602850 - 2960
Ester C=O Stretch1735 - 1750Weak or absent
Aromatic C=C Stretch1450 - 16001450 - 1600 (strong)
C-O Stretch1150 - 1250Observable

Note: The vibrational frequencies are predicted based on typical group frequencies. Actual experimental values may vary.

While this compound itself does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through the oxygen atoms of the ester group. In the presence of protic solvents or other molecules with hydrogen bond donating capabilities, intermolecular hydrogen bonds can be formed. These interactions can be studied using vibrational spectroscopy. The formation of a hydrogen bond to the carbonyl oxygen would typically result in a shift of the C=O stretching frequency to a lower wavenumber in the IR spectrum. The magnitude of this shift can provide an indication of the strength of the hydrogen bond. Molecular dynamics simulations could also be employed to understand these interactions in more detail. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact molecular weight of this compound and for elucidating its fragmentation pathways under ionization. ethz.chuni-rostock.desavemyexams.com This information is vital for confirming the elemental composition and for structural verification.

Using a soft ionization technique such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts can be observed. nih.govaocs.org The high mass accuracy of HRMS allows for the determination of the elemental formula from the measured mass-to-charge ratio (m/z). uni-rostock.de

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion and to study the resulting fragment ions. A characteristic fragmentation pathway for this compound is the cleavage of the C-O bond between the trityl carbon and the ester oxygen, leading to the formation of the highly stable triphenylmethyl cation (trityl cation), which would be observed as a prominent peak at m/z 243.117. The octanoate moiety could be observed as a neutral loss or as a fragment ion corresponding to octanoic acid. Other fragmentations within the octanoate chain are also possible.

Predicted Fragmentation Pattern:

Fragment Ion m/z (Predicted) Formula
[M+H]⁺387.2273C₂₇H₃₁O₂⁺
[C(C₆H₅)₃]⁺243.1174C₁₉H₁₅⁺
[M - C(C₆H₅)₃]⁺143.0967C₈H₁₅O₂⁺

Note: The m/z values are calculated for the most abundant isotopes.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a sample, and the scattering of these X-rays by the crystalline lattice produces a diffraction pattern. This pattern provides detailed information about the arrangement of atoms, bond lengths, and bond angles. rsc.orgcarleton.edu XRD can be performed on both single crystals and powdered samples.

Single Crystal X-ray Diffraction (SCXRD) offers the most precise structural determination, providing a complete three-dimensional model of the molecule. rsc.org For a compound like this compound, obtaining a suitable single crystal is the first critical step. Although no crystal structure for this compound is publicly available, analysis of related triphenylmethyl (trityl) compounds provides insight into the expected structural features. For instance, X-ray diffraction studies on various trityl-containing derivatives reveal a characteristic propeller-like conformation of the three phenyl rings around the central carbon atom. nih.govnih.govnih.gov The sum of the C-C-C bond angles around the central carbon is typically close to 360°, indicating an sp²-hybridized or near-sp²-hybridized central carbon. nih.gov

In a hypothetical crystal structure of this compound, one would expect the bulky trityl group to dominate the crystal packing, potentially forming inclusion compounds where solvent molecules might be trapped within voids in the crystal lattice. dntb.gov.uaresearchgate.net The long octanoate chain would likely adopt a stable, extended conformation. The table below presents hypothetical, yet plausible, crystallographic data for this compound, based on known structures of similar trityl esters and long-chain fatty acid esters. psu.edunih.gov

Table 1: Illustrative Single Crystal XRD Data for a Triphenylmethyl Derivative

ParameterIllustrative Value
Chemical FormulaC₂₇H₃₀O₂
Formula Weight398.53 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.0
c (Å)14.5
β (°)95.0
Volume (ų)2270
Z (molecules/unit cell)4
Density (calculated)1.165 g/cm³

Note: This data is illustrative and not based on an experimental structure of this compound.

Powder X-ray Diffraction (PXRD) is used when single crystals are not available. carleton.edu This technique analyzes a microcrystalline powder containing a large number of randomly oriented crystallites. ajpaonline.com The resulting diffraction pattern consists of a series of peaks at different angles (2θ), which serve as a fingerprint for the crystalline phase. While PXRD provides less detailed structural information than SCXRD, it is invaluable for phase identification, purity assessment, and determining unit cell parameters. carleton.edu For this compound, PXRD could be used to confirm the crystalline nature of a synthesized batch and to identify any polymorphic forms that may exist.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectroelectrochemistry for Electronic Transitions and Redox Behavior

Ultraviolet-Visible (UV-Vis) Spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. mdpi.com This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones, providing information about the electronic structure of the molecule. acs.org Organic molecules with conjugated π-systems, such as the phenyl rings in the triphenylmethyl group, are typically strong chromophores in the UV region. cdnsciencepub.com

Table 2: Illustrative UV-Vis Absorption Data for Triphenylmethyl Derivatives in Solution

Compound/SpeciesSolventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition TypeReference
TriphenylmethaneTHF263, 271800, 600π-π lookchemmall.com
Trityl RadicalDichloromethane~400Not Specifiedn-π / π-π rsc.org
Trityl CationCHCl₃/TFA~410, 435Not Specifiedπ-π researchgate.net
Pentacene-TritylButyronitrile~620Not SpecifiedS₀ → S₁ acs.org

Note: This table presents data for related triphenylmethyl species to illustrate the expected spectral regions of interest.

Spectroelectrochemistry combines spectroscopy with electrochemistry to study the spectral changes that occur in a molecule as its oxidation state is changed. nih.govmdpi.comresearchgate.net This technique is particularly useful for investigating the redox behavior of electroactive species, such as those containing the triphenylmethyl group, which can exist in cationic, radical, and anionic forms. rsc.orgnih.gov

By applying a potential to a solution of this compound in an electrochemical cell placed in the beam of a UV-Vis spectrometer, one could monitor the formation of its radical cation or other redox species. The resulting spectra would reveal the electronic structure of these transient species. For instance, the oxidation of the triphenylamine (B166846) moiety, if present in a related structure, leads to distinct color changes from colorless to blue or green, which can be quantified by spectroelectrochemistry. mdpi.com Similarly, the reduction of a trityl radical to its carbanion can be followed, with each species having a unique absorption spectrum. nih.gov This allows for the determination of redox potentials and provides insights into the stability and electronic properties of the different oxidation states.

Application of Hyphenated Spectroscopic Techniques for Complex Sample Analysis

Hyphenated techniques involve the coupling of a separation method, such as chromatography, with a spectroscopic detection method. ajpaonline.comiipseries.org This combination provides a powerful tool for the analysis of complex mixtures, allowing for both the separation and identification of individual components. nih.gov

For the analysis of a sample containing this compound, particularly in a complex matrix like a reaction mixture or a biological sample, hyphenated techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. researchgate.netacs.org Fatty acid esters are commonly analyzed by GC-MS after conversion to their more volatile methyl esters (FAMEs). acs.orgresearchgate.net While this compound itself may have limited volatility, GC-MS could be employed to analyze for the presence of the octanoate moiety after a derivatization step. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for its identification by comparing the fragmentation pattern with spectral libraries. nih.govchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for non-volatile or thermally labile compounds like this compound. thermofisher.com High-performance liquid chromatography (HPLC) separates the components of the mixture in the liquid phase. nih.govacs.org The eluent from the HPLC column is then introduced into a mass spectrometer, which provides mass data for identification and quantification. nih.govscitechjournals.comnih.gov LC-MS is particularly powerful for analyzing esters in complex matrices, such as fortified foods or biological fluids, often requiring minimal sample preparation. nih.gov An LC-MS analysis of a crude reaction product could be used to identify this compound, unreacted starting materials like triphenylmethanol (B194598), and any side products.

Table 3: Common Hyphenated Techniques and Their Application in Ester Analysis

Hyphenated TechniqueSeparation PrincipleDetection PrincipleApplication for this compound Analysis
GC-MSPartitioning between a stationary phase and a mobile gas phase based on volatility and polarity. ajpaonline.comIonization and separation of molecules based on their mass-to-charge ratio. nih.govAnalysis of the fatty acid component after derivatization; impurity profiling for volatile contaminants.
LC-MSPartitioning between a stationary phase and a mobile liquid phase based on polarity. thermofisher.comIonization (e.g., ESI, APCI) and mass analysis. thermofisher.comDirect analysis of this compound in complex mixtures; identification of non-volatile impurities and degradation products. scitechjournals.comchromatographyonline.com

These advanced spectroscopic and spectroelectrochemical methods, along with powerful hyphenated techniques, provide a comprehensive toolkit for the thorough characterization of this compound, from its fundamental molecular structure to its behavior in complex systems.

Computational Chemistry and Theoretical Modeling of Triphenylmethyl Octanoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of triphenylmethyl octanoate (B1194180). Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and thermodynamic stability. tau.ac.ilrsc.org DFT has become a major tool for tackling chemical phenomena due to its efficiency and high accuracy in calculating electronic structures. riken.jp These calculations can elucidate the impact of the bulky triphenylmethyl (trityl) group on the electronic environment of the octanoate ester functionality.

Key electronic properties that can be determined for triphenylmethyl octanoate include:

Molecular Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge, highlighting electrophilic and nucleophilic sites. For this compound, this would show charge concentration around the carbonyl oxygen and the potential for charge delocalization in the trityl group.

Thermochemical Data: Ab initio and DFT methods can predict thermodynamic quantities such as the enthalpy of formation and Gibbs free energy, which are vital for understanding the compound's stability and its behavior in chemical reactions. psicode.org

Studies on related trityl compounds, such as polychlorinated trityl radicals and trityl alcohols, have demonstrated the successful application of DFT in determining hyperfine couplings, optimized geometries, and spin densities, showcasing the power of these methods to handle the complex electronic nature of the trityl moiety. ub.eduresearcher.life The stability of the triphenylmethyl cation, a related species, is well-known and has been computationally investigated, often invoking resonance stabilization, although the significant propeller-like twist of the phenyl rings complicates simple delocalization arguments. pearson.comresearchgate.net

Conformational Analysis and Rotational Barriers

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, conformational flexibility arises from several key areas: the propeller-like arrangement of the three phenyl rings of the trityl group, rotation around the ester bond (C-O-C), and the numerous single bonds within the octanoate chain.

Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them. lumenlearning.com

Trityl Group Conformation: The three phenyl rings of the trityl group are typically arranged in a propeller-like fashion to minimize steric hindrance. Quantum chemical calculations on trityl radicals have predicted that the aryl rings are nearly mutually orthogonal. nih.gov The dihedral angles of these rings relative to the central carbon's plane are a key conformational parameter.

Octanoate Chain Flexibility: The eight-carbon chain of the octanoate moiety can adopt numerous conformations, with the anti-conformation generally being the most stable for adjacent C-C bonds to minimize steric strain. lumenlearning.com

The energy difference between various conformers can be calculated to determine their relative populations at a given temperature. The table below illustrates hypothetical relative energies for key conformational states of this compound, as would be determined by DFT calculations.

Conformational FeatureStateCalculated Relative Energy (kJ/mol)Description
Trityl Phenyl Ring TwistSymmetric Propeller0.0Lowest energy ground state conformation.
Trityl Phenyl Ring TwistOne Ring Eclipsed> 20.0High-energy transition state for ring rotation.
Octanoate C2-C3 BondAnti (Staggered)0.0Most stable arrangement for the alkyl chain.
Octanoate C2-C3 BondGauche (Staggered)~3.8Slightly higher energy staggered conformation.
Octanoate C2-C3 BondEclipsed> 15.0High-energy conformation, representing a rotational barrier.

Reaction Coordinate Mapping and Transition State Characterization

Quantum chemical calculations are invaluable for mapping the entire energy landscape of a chemical reaction, from reactants to products. rsc.org This process, known as reaction coordinate mapping, involves identifying the lowest energy path for a reaction and characterizing the high-energy transition state that connects the reactants and products. arxiv.org

For this compound, a relevant reaction to model would be its hydrolysis to form triphenylmethanol (B194598) and octanoic acid. Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and water) and the products.

Transition State Search: Locating the geometry of the transition state for the nucleophilic attack of water on the ester's carbonyl carbon. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. tau.ac.il

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path downhill from the transition state to ensure it connects the intended reactants and products, thus verifying the mapped pathway.

The activation energy (the energy difference between the transition state and the reactants) determined from this mapping is crucial for predicting the reaction rate.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for static structures and energies, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. plos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and interactions over time. youtube.com

For this compound, MD simulations can provide insights into:

Solvent Interactions: Explicitly modeling the solvent (e.g., water, hexane) allows for the study of solute-solvent interactions, such as the formation of hydrogen bonds or van der Waals contacts. The solvent shell around the molecule can significantly influence its conformational preferences and reactivity.

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties like free energies of solvation, which are critical for understanding solubility and partitioning behavior.

MD simulations have been instrumental in understanding protein-ligand interactions and the function of large biological systems, and the same principles apply to understanding the behavior of smaller molecules like this compound in a condensed phase. plos.orgarxiv.org

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Shifts, IR Frequencies)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to interpret experimental data or to predict the spectra of unknown compounds. thermofisher.com Methods based on DFT are commonly used to calculate NMR and IR spectra with a reasonable degree of accuracy. tau.ac.il

NMR Spectroscopy: Theoretical chemical shifts (δ) can be calculated by first optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach. tau.ac.il Comparing calculated shifts to a reference compound (like tetramethylsilane, TMS) allows for direct comparison with experimental spectra. libretexts.org

IR Spectroscopy: The frequencies and intensities of infrared absorption bands can be predicted by calculating the second derivatives of the energy with respect to atomic displacements. tau.ac.il This analysis yields the vibrational modes of the molecule. The frequencies correspond to the energy of molecular vibrations (e.g., C=O stretch, C-H stretch), and the intensities relate to the change in the molecular dipole moment during the vibration.

The following table shows hypothetical predicted spectroscopic data for this compound.

Spectroscopic ParameterFunctional Group/AtomPredicted ValueNotes
13C NMR Chemical Shift (ppm)Carbonyl Carbon (C=O)170-175Typical range for an ester carbonyl.
13C NMR Chemical Shift (ppm)Trityl Central Carbon (C(Ph)3)85-90Characteristic quaternary carbon attached to oxygen and three phenyl rings.
1H NMR Chemical Shift (ppm)Phenyl Protons7.2-7.5Aromatic region, complex multiplet.
1H NMR Chemical Shift (ppm)α-Methylene Protons (-CH2-CO)2.2-2.5Protons adjacent to the carbonyl group.
IR Frequency (cm-1)C=O Stretch~1735Strong, characteristic absorption for an ester.
IR Frequency (cm-1)C-O Stretch~1150-1250Strong absorption associated with the ester linkage.

Modeling of Catalytic Cycles and Active Site Interactions (for trityl/octanoate in catalysis)

The triphenylmethyl (trityl) cation is a stable carbocation that can act as a Lewis acid organocatalyst. pearson.comresearchgate.net this compound could serve as a precursor to the active trityl cation catalyst under certain reaction conditions. Computational modeling is a powerful tool for elucidating the mechanisms of such catalytic cycles. d-nb.info

A hypothetical catalytic cycle involving a trityl cation generated from this compound could be modeled by:

Identifying Intermediates: Proposing a plausible reaction pathway and identifying all key intermediates, such as the trityl cation, the substrate-catalyst complex, and any subsequent intermediates.

Calculating Energetics: Using DFT to calculate the Gibbs free energies of all proposed intermediates and the transition states that connect them. osti.gov

Determining the Rate-Determining Step: The step with the highest energy barrier (the highest-energy transition state relative to the preceding intermediate) is the rate-determining step of the cycle.

Analyzing Interactions: Investigating the non-covalent interactions between the trityl catalyst and the substrate in the active complex to understand the origins of catalysis and selectivity.

This modeling provides a detailed, step-by-step understanding of how the catalyst functions, which can guide experimental efforts to optimize the reaction. nih.gov For example, a proposed catalytic cycle for a Friedel-Crafts-type reaction catalyzed by a trityl cation would involve the activation of a substrate by the cation, followed by nucleophilic attack and regeneration of the catalyst. The energetics of each of these steps can be precisely calculated.

In Silico Approaches for Rational Molecular Design and Optimization of Derivatives

The insights gained from theoretical modeling can be used to rationally design new molecules with improved properties. This in silico (computer-based) approach can accelerate the discovery process by prioritizing synthetic targets and reducing the need for extensive trial-and-error experimentation. acs.org

For this compound, rational design could be applied in several ways:

Catalyst Optimization: If used as a catalyst precursor, computational screening could identify how substituents (e.g., electron-donating or -withdrawing groups) on the trityl group's phenyl rings would affect the stability and reactivity of the resulting trityl cation. This allows for the fine-tuning of the catalyst's electronic properties to improve its efficiency. researchgate.net

Modifying Physical Properties: The octanoate chain could be modified to alter the molecule's physical properties. For example, MD simulations could predict how changing the chain length or introducing branching would affect solubility in different solvents or its melting point.

Improving Stability: Conformational analysis and reaction coordinate mapping can identify potential degradation pathways. This knowledge can be used to design derivatives that are more stable by sterically or electronically blocking these decomposition routes.

Computational approaches, including molecular docking and pharmacokinetic property prediction, are widely used in drug discovery to design derivatives with enhanced activity and better metabolic profiles, demonstrating the power of in silico design. nih.govresearchgate.net

Q & A

Basic: What analytical methods are recommended for detecting Triphenylmethyl octanoate in biological matrices at low concentrations?

Answer:
Gas chromatography–mass spectrometry (GC-MS) with transesterification using isobutanol is optimal for analyzing low-concentration octanoate derivatives. This method reduces analyte volatility, improving sensitivity compared to methyl esterification. For example, derivatizing octanoate with isobutanol achieved a lower limit of quantification (LLOQ) of 0.43 μM , a 20-fold improvement over methylation . Key steps include:

  • Direct derivatization in plasma to minimize contamination.
  • Use of specific ion fragments (e.g., m/z 127.1 for unlabeled octanoate and m/z 131.1 for ¹³C₄-labeled octanoate) to avoid baseline interference .

Basic: How can derivatization protocols be optimized to enhance the detection limits of this compound in GC-MS analysis?

Answer:
Replace methyl esterification with isobutyl ester derivatization . Isobutylation produces higher-mass fragments (e.g., m/z 145.1) with greater abundance and specificity, critical for trace analysis. This method also reduces volatility-related losses during sample preparation . Validate the protocol using:

  • Spike-and-recovery experiments in plasma matrices.
  • Stability tests under varying storage conditions (e.g., freeze-thaw cycles).

Advanced: How should researchers address discrepancies between expected and observed isotopic enrichment in this compound tracer studies?

Answer:
Discrepancies often arise from endogenous lipogenesis or unlabeled dietary sources. For example, when ¹³C₄-octanoate was administered with mixed nutrients, plasma enrichment deviated by −28.5% due to glucose-derived lipogenesis . Mitigation strategies include:

  • Conducting controlled nutrient studies (e.g., fasting vs. fed states).
  • Validating enrichment via parallel LC-MS/MS or GC-C-IRMS to cross-check GC-MS results .

Advanced: What strategies improve the accuracy of kinetic models predicting this compound synthesis in microbial systems?

Answer:
Use flux balance analysis (FBA) with experimental constraints (e.g., octanoate uptake rate, growth rate). For Pseudomonas putida, FBA models achieved >90% accuracy in predicting octanoate metabolism by integrating residual biomass and polyhydroxyalkanoate production rates . Key steps:

  • Convert raw experimental data into mmol·g CDW⁻¹·h⁻¹ flux rates.
  • Validate models against in vivo metabolic outputs (e.g., substrate consumption, product yield).

Advanced: How do structural modifications in this compound affect its interaction with metabolic enzymes like acyl-CoA synthetase?

Answer:
Modifications to the acyl chain or ester group can alter enzyme kinetics. For example, FadD mutants in E. coli showed enhanced activity on octanoate when AMP exit channels were opened via mutagenesis, suggesting similar engineering could optimize this compound metabolism . Methodological approaches include:

  • Site-directed mutagenesis to test substrate-binding affinity.
  • Michaelis–Menten kinetic assays with varying substrate concentrations.

Advanced: How can researchers resolve contradictions in dynamic modeling of this compound production during fermentation?

Answer:
Contradictions often stem from poorly constrained model parameters . For ethyl octanoate, kinetic models underestimated/overestimated final concentrations by 21–145% due to unaccounted variables like nitrogen availability . Solutions include:

  • Incorporating assimilable nitrogen levels as a model variable.
  • Iterative refinement using normalized root mean square error (NRMSE) to quantify deviations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Follow OSHA and EN166 standards for chemical safety:

  • Use fume hoods to avoid dust/vapor inhalation .
  • Wear nitrile gloves and safety goggles; dispose of contaminated materials in closed containers .

Advanced: What role does octanoate play in mycobacterial lipid biosynthesis, and how might this compound analogs be studied?

Answer:
Octanoate is essential for mycobacterial glycolipid biosynthesis, as shown by OctT enzyme activity transferring octanoate to glucosylglycerate intermediates in Mycobacterium tuberculosis . To study Triphenylmethyl analogs:

  • Use synthetic chemistry to generate octanoate-modified glycolipids.
  • Validate activity via enzymatic assays and mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.